2-Bromo-2,4,4-trimethylhexan-3-one

Catalog No.
S15201179
CAS No.
58763-44-3
M.F
C9H17BrO
M. Wt
221.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2,4,4-trimethylhexan-3-one

CAS Number

58763-44-3

Product Name

2-Bromo-2,4,4-trimethylhexan-3-one

IUPAC Name

2-bromo-2,4,4-trimethylhexan-3-one

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

InChI

InChI=1S/C9H17BrO/c1-6-8(2,3)7(11)9(4,5)10/h6H2,1-5H3

InChI Key

YPAYLTPOZDMUKP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)C(C)(C)Br

2-Bromo-2,4,4-trimethylhexan-3-one is an organic compound with the molecular formula C9_9H17_{17}BrO. It is classified as a bromo ketone and features a bromine atom attached to a branched hydrocarbon chain, specifically at the second carbon of the hexanone structure. This compound is notable for its structural complexity, which includes three methyl groups at the 4th position and a ketone functional group at the 3rd position. The presence of the bromine atom and the ketone group contributes to its unique reactivity and potential applications in organic synthesis and medicinal chemistry .

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.
  • Reduction: The compound can be reduced to form corresponding alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation: The ketone functional group can undergo oxidation under certain conditions to yield carboxylic acids or other oxidized products.

These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts .

The synthesis of 2-Bromo-2,4,4-trimethylhexan-3-one can be achieved through several methods:

  • Halogenation of Ketones: The bromination of 2,4,4-trimethylhexan-3-one using bromine in an inert solvent can introduce the bromine atom at the desired position.
  • Substitution Reactions: Starting from 2,4,4-trimethylhexanol, treatment with hydrobromic acid can yield the bromo ketone through an acid-catalyzed substitution reaction.
  • Radical Reactions: Utilizing radical initiators under UV light can promote halogenation at specific sites on the molecule.

These methods are designed to maximize yield and purity while minimizing by-products .

2-Bromo-2,4,4-trimethylhexan-3-one has several applications:

  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its unique structure may offer pathways for developing new therapeutic agents.
  • Chemical Research: Utilized as a reagent in various

Studies focusing on the interactions of 2-Bromo-2,4,4-trimethylhexan-3-one with other chemical entities are essential for understanding its reactivity profile. Investigating how this compound interacts with nucleophiles or undergoes radical reactions could provide insights into its potential applications in drug design and material science. Specific interaction studies may reveal its efficacy as a building block in synthesizing biologically active compounds or materials with unique properties .

Several compounds share structural similarities with 2-Bromo-2,4,4-trimethylhexan-3-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Bromo-2,4,4-trimethylhexaneC9_9H19_{19}BrSimilar bromoalkane structure without ketone
3-Bromo-3-methylpentan-2-oneC7_7H15_{15}BrODifferent branching but similar halogenation
2-Bromo-3-methylpentan-2-oneC7_7H15_{15}BrOVariation in position of functional groups
2,2-Dibromo-3-methylpentan-1-oneC7_7H14_{14}Br2_2OContains two bromine atoms affecting reactivity

Uniqueness

The uniqueness of 2-Bromo-2,4,4-trimethylhexan-3-one lies in its combination of a branched structure with both a ketone and a bromine substituent at strategic positions. This configuration may influence its reactivity patterns compared to other similar compounds that lack one or both functional groups .

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

220.04628 g/mol

Monoisotopic Mass

220.04628 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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